An In-depth Technical Guide to (2-Methylbenzofuran-7-yl)methanol: Chemical Properties and Molecular Structure
An In-depth Technical Guide to (2-Methylbenzofuran-7-yl)methanol: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylbenzofuran-7-yl)methanol represents a novel, yet under-documented, member of the benzofuran family of heterocyclic compounds. The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] This technical guide provides a comprehensive overview of the predicted chemical properties and molecular structure of (2-Methylbenzofuran-7-yl)methanol. In the absence of direct experimental data for this specific isomer, this document employs an inferential and comparative analysis of closely related and well-characterized benzofuran derivatives. By examining the established characteristics of the benzofuran nucleus and the electronic and steric influences of methyl and hydroxymethyl substituents at various positions, this guide offers a robust, evidence-based prediction of the molecule's behavior. It is designed to serve as a foundational resource for researchers in drug discovery and organic synthesis, providing insights into its potential reactivity, spectroscopic signatures, and synthetic accessibility.
Introduction to the Benzofuran Scaffold
Benzofuran is a bicyclic aromatic heterocycle consisting of a fused benzene and furan ring. This structural motif is prevalent in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The versatility of the benzofuran ring system, coupled with its amenability to chemical modification, has established it as a privileged scaffold in drug design and development.[3][5] The specific substitution pattern on the benzofuran core dictates the molecule's physicochemical properties and biological targets.
Predicted Molecular Structure and Chemical Properties
The molecular structure and properties of (2-Methylbenzofuran-7-yl)methanol are predicted based on the known characteristics of 2-methylbenzofuran, (benzofuran-7-yl)methanol, and other substituted benzofurans.
Molecular Structure
The structure of (2-Methylbenzofuran-7-yl)methanol consists of a planar benzofuran ring system with a methyl group at the 2-position and a hydroxymethyl group at the 7-position. The presence of the methyl group at C2 is expected to have a minimal impact on the planarity of the benzofuran core. The hydroxymethyl group at C7 will have rotational freedom around the C7-C(methanol) bond.
Diagram: Molecular Structure of (2-Methylbenzofuran-7-yl)methanol
Caption: Predicted molecular structure of (2-Methylbenzofuran-7-yl)methanol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (2-Methylbenzofuran-7-yl)methanol. These values are extrapolated from data for structurally similar compounds.
| Property | Predicted Value | Justification and References |
| Molecular Formula | C₁₀H₁₀O₂ | Based on the chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Benzofuran derivatives with similar substituents are often solids or high-boiling oils.[6] |
| Boiling Point | > 200 °C | Higher than 2-methylbenzofuran (197-198 °C) due to the presence of the polar hydroxymethyl group capable of hydrogen bonding.[6] |
| Melting Point | N/A | Expected to be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform). Sparingly soluble in water. | The benzofuran core is hydrophobic, while the hydroxymethyl group increases polarity and allows for some water solubility. |
| logP | ~2.5 | Estimated based on the logP of 2-methylbenzofuran (~2.7)[7] with a slight decrease due to the hydrophilic hydroxymethyl group. |
| pKa | ~14-15 (hydroxyl proton) | Typical pKa for a primary alcohol. |
Potential Synthetic Routes
While a specific synthesis for (2-Methylbenzofuran-7-yl)methanol has not been reported, several established methods for the synthesis of substituted benzofurans can be adapted. A plausible retrosynthetic analysis suggests that a key intermediate would be a suitably substituted phenol.
Diagram: Retrosynthetic Analysis
Caption: A plausible retrosynthetic pathway for (2-Methylbenzofuran-7-yl)methanol.
Proposed Synthetic Protocol
This proposed synthesis starts from commercially available o-vanillin.
Step 1: Protection of the Hydroxyl Group
The phenolic hydroxyl group of o-vanillin is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is benzyl ether due to its stability and ease of removal.
-
Protocol:
-
Dissolve o-vanillin (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography to yield 2-(benzyloxy)-3-methoxybenzaldehyde.
-
Step 2: Conversion to a Phenol Suitable for Cyclization
The methoxy group needs to be converted to a hydroxyl group to facilitate the cyclization to form the furan ring.
-
Protocol:
-
Cleave the methyl ether of the protected o-vanillin using a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr).
-
Carefully control the reaction conditions to selectively cleave the methyl ether without affecting the benzyl protecting group.
-
Purify the resulting 2-(benzyloxy)-3-hydroxybenzaldehyde.
-
Step 3: Synthesis of the 2-Methylbenzofuran Ring
A common method for constructing the 2-methylfuran ring is the reaction of a salicylaldehyde derivative with chloroacetone.
-
Protocol:
-
React the 2-(benzyloxy)-3-hydroxybenzaldehyde (1.0 eq) with chloroacetone (1.2 eq) in the presence of a base like potassium carbonate (K₂CO₃, 2.0 eq) in a solvent such as acetone or DMF.
-
Heat the mixture to reflux to promote the O-alkylation followed by intramolecular aldol condensation and dehydration to form the benzofuran ring.
-
After completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography to obtain 7-(benzyloxy)-2-methylbenzofuran.
-
Step 4: Formylation at the 7-position
Introduction of a formyl group at the 7-position can be achieved through ortho-lithiation followed by quenching with an electrophile. However, a more direct approach might involve starting with a pre-functionalized precursor. An alternative strategy involves the Vilsmeier-Haack reaction on a suitable benzofuran derivative, although regioselectivity can be an issue. A more reliable method would be to start with a precursor that already contains a functional group at the 7-position that can be converted to a hydroxymethyl group.
Alternative Step 3 & 4: Synthesis from a Pre-functionalized Phenol
A more convergent approach would start with 2-bromo-6-hydroxybenzaldehyde.
-
Protocol:
-
Protect the hydroxyl group of 2-bromo-6-hydroxybenzaldehyde.
-
Perform a Sonogashira coupling with propyne to introduce the methyl-substituted alkyne.
-
Induce cyclization to form the 2-methylbenzofuran ring, often catalyzed by a copper or palladium salt.
-
This would yield 7-bromo-2-methylbenzofuran.
-
Convert the bromo group to a hydroxymethyl group via a Grignard reaction with formaldehyde or through a palladium-catalyzed carbonylation followed by reduction.
-
Step 5: Reduction of the Formyl Group (if applicable)
If 2-methyl-7-formylbenzofuran is synthesized, the final step is the reduction of the aldehyde to the primary alcohol.
-
Protocol:
-
Dissolve 2-methyl-7-formylbenzofuran (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.1 eq) in portions at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to yield (2-Methylbenzofuran-7-yl)methanol.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted for (2-Methylbenzofuran-7-yl)methanol based on the analysis of its structural analogues.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.45 | d | ~8.0 | 1H | H-4 |
| ~7.10 | t | ~8.0 | 1H | H-5 |
| ~7.25 | d | ~8.0 | 1H | H-6 |
| ~6.40 | s | - | 1H | H-3 |
| ~4.80 | s | - | 2H | -CH₂OH |
| ~2.50 | s | - | 3H | -CH₃ |
| ~1.80 | br s | - | 1H | -OH |
-
Rationale: The aromatic protons (H-4, H-5, H-6) will appear in the typical aromatic region. The singlet for H-3 is characteristic of 2-substituted benzofurans. The benzylic protons of the hydroxymethyl group will appear as a singlet, and the methyl group protons will also be a singlet. The hydroxyl proton will be a broad singlet, and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃, 100 MHz) would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~154.5 | C-2 |
| ~129.0 | C-3a |
| ~125.0 | C-5 |
| ~123.0 | C-4 |
| ~118.0 | C-6 |
| ~115.0 | C-7 |
| ~102.0 | C-3 |
| ~60.0 | -CH₂OH |
| ~14.0 | -CH₃ |
-
Rationale: The chemical shifts are estimated based on the known values for benzofuran and the substituent effects of the methyl and hydroxymethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum (thin film or KBr pellet) is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch (alcohol and ether) |
Mass Spectrometry (MS)
Under electron ionization (EI) at 70 eV, the mass spectrum is predicted to exhibit:
-
Molecular Ion (M⁺): m/z = 162
-
Key Fragmentation Peaks:
-
m/z = 145 ([M-OH]⁺)
-
m/z = 131 ([M-CH₂OH]⁺) - A likely prominent peak due to the loss of the hydroxymethyl group.
-
m/z = 115
-
m/z = 89
-
Diagram: Spectroscopic Analysis Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of (2-Methylbenzofuran-7-yl)methanol.
Conclusion
While (2-Methylbenzofuran-7-yl)methanol remains a compound with limited direct experimental characterization, this technical guide provides a robust, inferred profile of its chemical and structural properties. By leveraging the extensive knowledge base of related benzofuran derivatives, we have projected its key physicochemical characteristics, outlined plausible and detailed synthetic strategies, and predicted its spectroscopic signatures. This document is intended to serve as a valuable starting point for researchers interested in the synthesis and potential applications of this and other novel benzofuran derivatives in the fields of medicinal chemistry and materials science. The provided protocols and predicted data offer a solid framework for future experimental validation and exploration.
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2-Methylbenzofuran. (n.d.). PubChem. Retrieved from [Link]
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(2,3-dihydro-1-benzofuran-7-yl)methanol. (n.d.). NextSDS. Retrieved from [Link]
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- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). World Journal of Pharmaceutical Research.
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